N-(4-bromo-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide: is a synthetic organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a cyclopropane ring, a carboxamide group, and various substituents including bromine, methyl, and dichloroethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of Substituents: The bromine, methyl, and dichloroethenyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or a brominating agent, while the dichloroethenyl group can be introduced through a halogenation reaction.
Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction, where a carboxylic acid or its derivative reacts with an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The substituents on the compound can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its effects on biological systems.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its biological activity or chemical reactivity. For example, in a biological system, the compound may interact with enzymes or receptors, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide
- N-(4-bromo-2-ethylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide
Uniqueness
N-(4-bromo-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research purposes.
Properties
Molecular Formula |
C15H16BrCl2NO |
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Molecular Weight |
377.1 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H16BrCl2NO/c1-8-6-9(16)4-5-11(8)19-14(20)13-10(7-12(17)18)15(13,2)3/h4-7,10,13H,1-3H3,(H,19,20) |
InChI Key |
ASDHSXRORIUFTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2C(C2(C)C)C=C(Cl)Cl |
Origin of Product |
United States |
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